

# Biotin-sar-oh: A Technical Guide to its Chemical Properties and Stability

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Biotin-sar-oh

Cat. No.: B3105590

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Biotin-sar-oh** is a specialized chemical entity utilized in the field of bioconjugation and drug delivery, most notably as a cleavable linker in antibody-drug conjugates (ADCs). Understanding its chemical properties and stability is paramount for its effective application in the development of targeted therapeutics. This technical guide provides a comprehensive overview of the available data on **Biotin-sar-oh**, including its chemical characteristics and stability profile. Due to the limited publicly available experimental data for **Biotin-sar-oh**, this guide also incorporates relevant information on biotin, its core structural component, to provide a more complete understanding.

## Chemical Properties of Biotin-sar-oh

**Biotin-sar-oh**, also known as Biotinoyl Sarcosine, is a derivative of biotin featuring a sarcosine (N-methylglycine) linker. This modification is designed to facilitate its use in constructing larger biomolecules, such as ADCs.

## General Properties

A summary of the fundamental chemical properties of **Biotin-sar-oh** is presented in Table 1.

Property	Value	Source
Chemical Name	Biotinoyl Sarcosine	N/A
Synonyms	Biotin-sar-oh	N/A
CAS Number	154024-76-7	N/A
Molecular Formula	C <sub>13</sub> H <sub>21</sub> N <sub>3</sub> O <sub>4</sub> S	[1]
Molecular Weight	315.39 g/mol	[1]
Appearance	White to off-white powder	[2]

## Solubility

Specific quantitative solubility data for **Biotin-sar-oh** in various solvents is not readily available in the public domain. However, based on the properties of its constituent parts, biotin and sarcosine, some general solubility characteristics can be inferred. Biotin is slightly soluble in water and alcohol, with its solubility increasing in hot water and dilute alkaline solutions.[3] Sarcosine is very soluble in water. Therefore, **Biotin-sar-oh** is expected to have some aqueous solubility. For practical applications, it is recommended to test solubility in a range of relevant solvents, such as water, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).

A general recommendation for enhancing the solubility of similar compounds is to warm the solution gently (e.g., to 37°C) and use sonication.

## Spectroscopic Data

Detailed experimental spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, FT-IR, Mass Spectrometry) for **Biotin-sar-oh** is not widely published. However, characteristic spectral features can be predicted based on its structure. For reference, the known spectroscopic data for biotin is provided below.

- <sup>1</sup>H NMR of Biotin (in D<sub>2</sub>O): The proton NMR spectrum of biotin in D<sub>2</sub>O shows characteristic peaks for the protons in the bicyclic ring system and the valeric acid side chain.

- **FT-IR of Biotin:** The infrared spectrum of biotin displays characteristic absorption bands corresponding to the N-H and C=O stretching of the ureido group, C-H stretching of the aliphatic chain, and C-S stretching of the thiophane ring.
- **Mass Spectrometry of Biotinylated Peptides:** Mass spectrometry of biotinylated molecules often reveals signature fragment ions of the biotin moiety, which can be used for identification.

## Stability of Biotin-sar-oh

The stability of **Biotin-sar-oh** is a critical factor in its handling, storage, and application, particularly in the context of ADCs where stability in circulation and controlled cleavage at the target site are essential.

## Storage and Handling

For long-term storage, it is recommended to store **Biotin-sar-oh** at -20°C. Stock solutions can also be stored at or below -20°C for several months. It is important to protect the compound from strong oxidizing agents, strong bases, and strong acids.

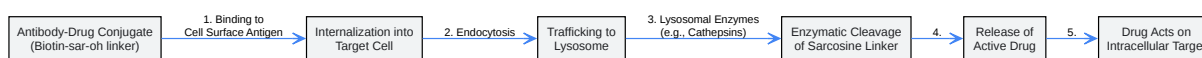
## pH and Temperature Stability

While specific studies on the pH and temperature stability of **Biotin-sar-oh** are not available, information on biotin provides valuable insights. Biotin is relatively stable in moderately acidic and neutral aqueous solutions and can be heat-sterilized. However, it is less stable in strong acids and alkaline solutions (pH > 9).

## Cleavage of the "sar" Linker

**Biotin-sar-oh** is described as a cleavable linker used in ADCs. The sarcosine component forms a peptide bond that can be susceptible to enzymatic cleavage. In the context of ADCs, linkers are often designed to be cleaved by enzymes that are overexpressed in tumor cells, such as cathepsins. The cleavage of a peptide linker like sarcosine would release the conjugated drug at the target site.

The general mechanism for the enzymatic cleavage of a peptide linker in an ADC is depicted in the following workflow:



[Click to download full resolution via product page](#)

Caption: Generalized workflow of ADC action involving a cleavable linker.

The specific enzyme(s) responsible for cleaving the **Biotin-sar-oh** linker and the precise conditions for this cleavage would need to be determined experimentally.

## Experimental Protocols

While specific experimental protocols for **Biotin-sar-oh** are not published, the following are generalized methodologies for determining the key chemical properties and stability of such a compound.

### Determination of Melting Point

- A small amount of the powdered sample is packed into a capillary tube.
- The capillary tube is placed in a melting point apparatus.
- The temperature is gradually increased, and the range at which the sample melts is recorded.

### Solubility Assay

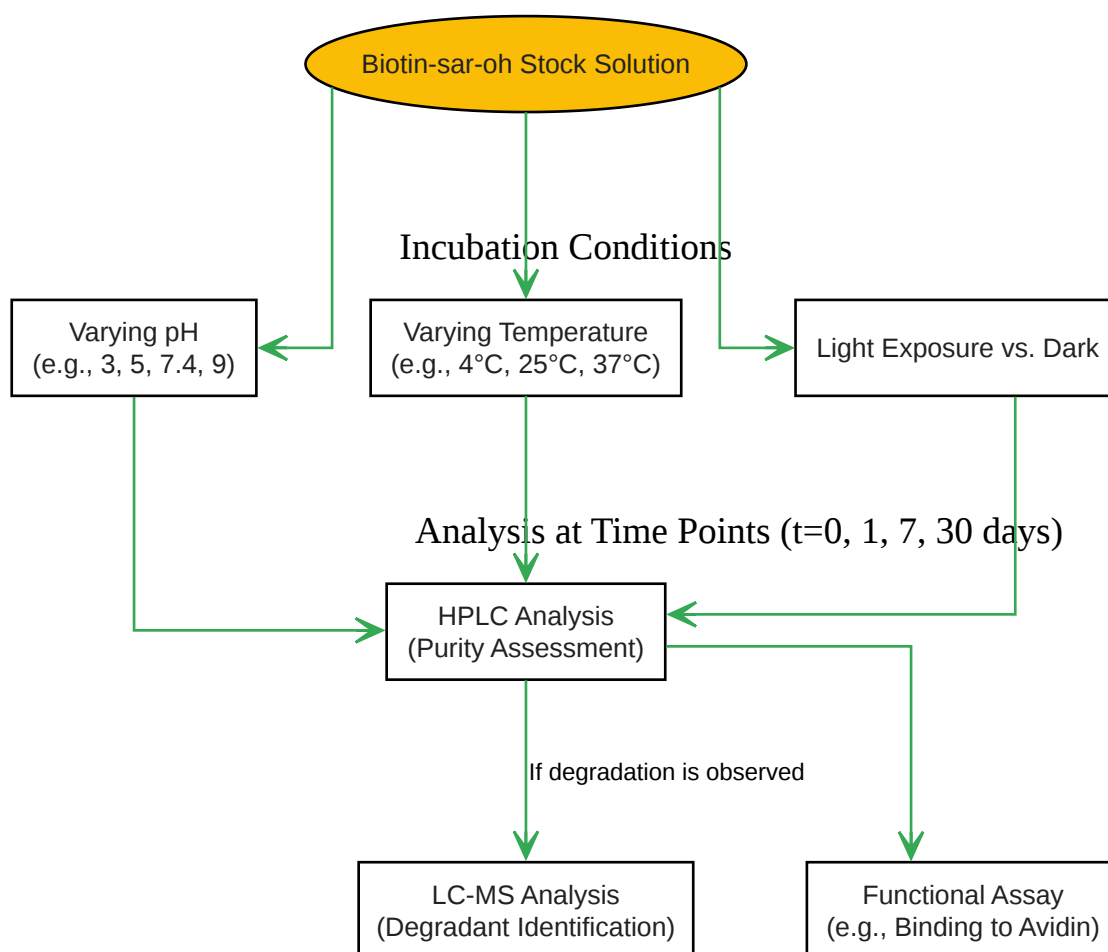
- A known amount of **Biotin-sar-oh** is added to a specific volume of a solvent (e.g., water, PBS, DMSO).
- The mixture is vortexed or sonicated for a set period.
- The solution is visually inspected for any undissolved solid.
- If the solid dissolves completely, more is added until saturation is reached. The concentration at saturation is the solubility.

## Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., D<sub>2</sub>O, DMSO-d<sub>6</sub>).
  - The solution is transferred to an NMR tube.
  - <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on an NMR spectrometer.
- Fourier-Transform Infrared (FT-IR) Spectroscopy:
  - A small amount of the sample is mixed with KBr powder and pressed into a pellet, or analyzed directly using an ATR (Attenuated Total Reflectance) accessory.
  - The IR spectrum is recorded.
- Mass Spectrometry (MS):
  - The sample is dissolved in a suitable solvent and introduced into the mass spectrometer (e.g., via electrospray ionization, ESI).
  - The mass-to-charge ratio of the molecular ion and any fragment ions are recorded.

## Stability Study Protocol

The following diagram illustrates a potential workflow for assessing the stability of **Biotin-sar-oh** under various conditions.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for assessing the stability of **Biotin-sar-oh**.

## Conclusion

**Biotin-sar-oh** is a valuable tool in the development of bioconjugates, particularly ADCs, owing to its nature as a cleavable linker. While specific experimental data on its chemical and physical properties are limited, an understanding of its core components, biotin and sarcosine, provides a solid foundation for its application. Further experimental characterization of its solubility, stability under various conditions, and the precise mechanism of its cleavage is essential for its full potential to be realized in the development of novel therapeutics. Researchers and drug developers are encouraged to perform in-house validation of these properties within their specific application contexts.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Mass spectrometry identifies covalent binding of soman, sarin, chlorpyrifos oxon, diisopropyl fluorophosphate, and FP-biotin to tyrosines on tubulin: a potential mechanism of long term toxicity by organophosphorus agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biotin | C<sub>10</sub>H<sub>16</sub>N<sub>2</sub>O<sub>3</sub>S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Biotin-sar-oh: A Technical Guide to its Chemical Properties and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3105590#chemical-properties-and-stability-of-biotin-sar-oh]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)